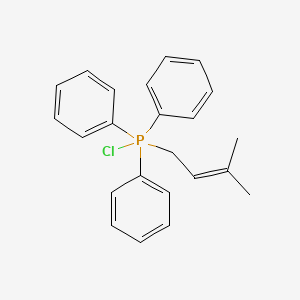
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane is an organophosphorus compound that features a triphenylphosphine group bonded to a chloro-substituted alkene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane can be synthesized through the reaction of triphenylphosphine with 3-methylbut-2-en-1-yl chloride under appropriate conditions. The reaction typically involves the use of a solvent such as dichloromethane (DCM) and may require a base to facilitate the formation of the phosphorane compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Addition Reactions: The double bond in the alkene moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines or alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), are used for oxidation reactions.
Electrophiles: Such as halogens or acids, are used in addition reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphoranes can be formed.
Oxidation Products: Phosphine oxides are the major products of oxidation reactions.
Addition Products: The addition of electrophiles to the double bond results in the formation of new alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Material Science: It is explored for its potential in the development of new materials with unique properties.
Pharmaceuticals: The compound’s derivatives may have applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphine group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used for similar purposes.
Chloro(phenyl)methylphosphorane: Another phosphorane compound with similar reactivity.
Chloro(ethyl)triphenylphosphorane: A related compound with an ethyl group instead of the 3-methylbut-2-en-1-yl group.
Uniqueness
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane is unique due to the presence of the 3-methylbut-2-en-1-yl group, which imparts distinct reactivity and steric properties compared to other phosphorane compounds. This uniqueness makes it valuable for specific synthetic applications where other phosphoranes may not be as effective.
Propiedades
Fórmula molecular |
C23H24ClP |
|---|---|
Peso molecular |
366.9 g/mol |
Nombre IUPAC |
chloro-(3-methylbut-2-enyl)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C23H24ClP/c1-20(2)18-19-25(24,21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,19H2,1-2H3 |
Clave InChI |
MUCQKCSBOASTHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


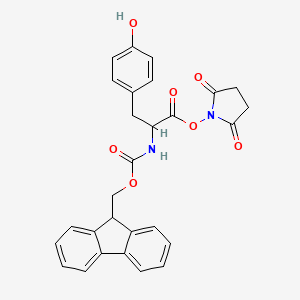
![(R)-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14791961.png)
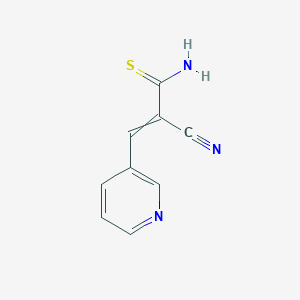
![2-Chloro-5-methoxypyrazolo[1,5-A]pyridine](/img/structure/B14791973.png)
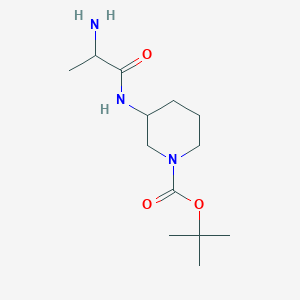
![(3S,4RS)-3-[(N-Benzyloxycarbonyl)-L-alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester](/img/structure/B14791991.png)
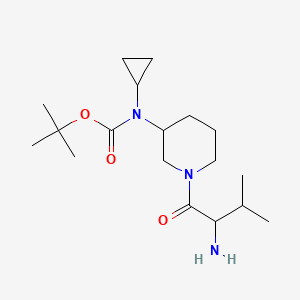
![N-[2-(dimethylaminomethylidene)-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B14791996.png)
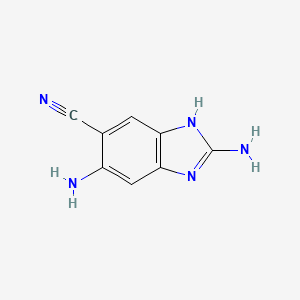
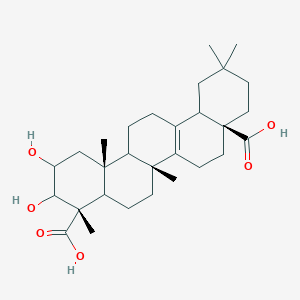
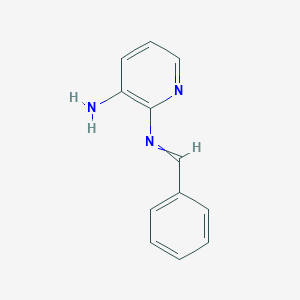
![4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B14792025.png)
![2-[[6-[(2S)-2-[(8R,10R,14R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14792027.png)
![Benzyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14792030.png)
